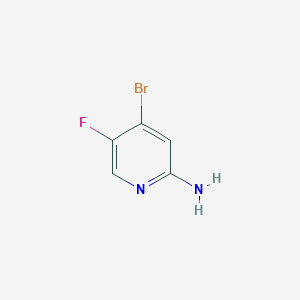
4-Bromo-5-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoropyridin-2-amine is an organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the pyridine ring, respectively, and an amino group at the 2nd position. It appears as a white to light yellow solid and is known for its high chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF), followed by bromination . Another approach involves the use of Selectfluor® for the fluorination of pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle hazardous reagents and maintain the necessary reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in Suzuki coupling reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
4-Bromo-5-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-5-bromoisonicotinonitrile: Contains a nitrile group instead of fluorine.
5-Bromo-3-chloropyridin-2-amine: Similar structure with chlorine at the 3rd position.
Uniqueness
4-Bromo-5-fluoropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-bromo-5-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZGDDKHGKZLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
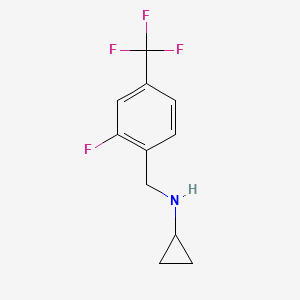
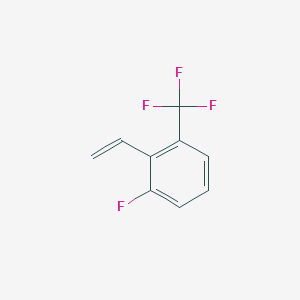
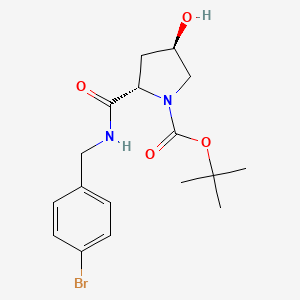
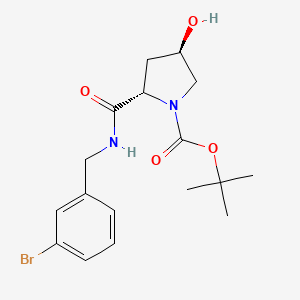
![4-[[3-(Pyrrolidin-1-ylmethyl)phenoxy]methyl]piperidine;dihydrochloride](/img/structure/B8229768.png)
![4-[[3-(Piperidin-4-ylmethoxy)phenyl]methyl]morpholine;dihydrochloride](/img/structure/B8229770.png)
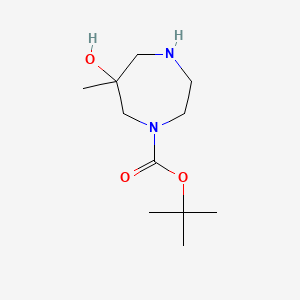
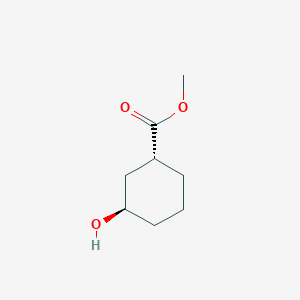
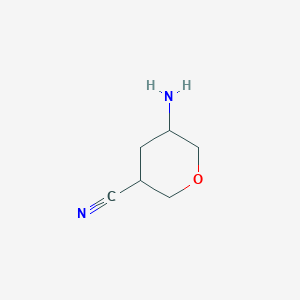
![5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B8229782.png)
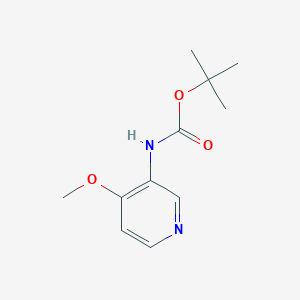
![5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8229797.png)
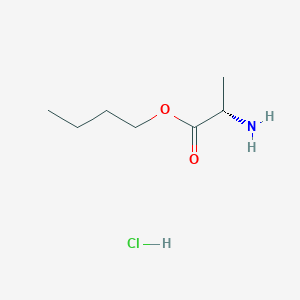
![3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8229822.png)
